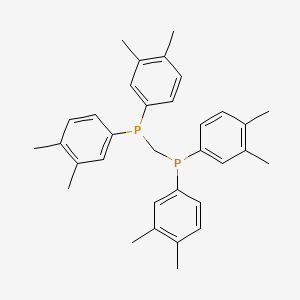
cis-1-Methyl-2-propylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Methyl-2-propylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a cycloalkane, specifically a substituted cyclohexane, where a methyl group and a propyl group are attached to the cyclohexane ring in a cis configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of appropriate precursors. One common method is the catalytic hydrogenation of 1-Methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
cis-1-Methyl-2-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and conformational analysis of substituted cyclohexanes.
Biology: Its derivatives are explored for potential biological activities and interactions with biological molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-1-Methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products.
Comparison with Similar Compounds
trans-1-Methyl-2-propylcyclohexane: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
Cyclohexane: The parent compound without any substituents.
1-Methylcyclohexane: A simpler substituted cyclohexane with only a methyl group attached.
Uniqueness: cis-1-Methyl-2-propylcyclohexane is unique due to its specific cis configuration, which influences its chemical reactivity and physical properties. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer .
Properties
CAS No. |
4926-71-0 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
(1R,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
BVYJEKBXVYKYRA-ZJUUUORDSA-N |
Isomeric SMILES |
CCC[C@H]1CCCC[C@H]1C |
Canonical SMILES |
CCCC1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)




![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)







